tert-Butyl 4-(bromomethyl)benzylcarbamate

Organic Synthesis Pharmaceutical Intermediates PROTAC Linker Chemistry

Researchers requiring a bifunctional PROTAC linker with a reliable leaving group for nucleophilic displacement face inconsistent reactivity across halogen analogs. tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS 187283-17-6) provides the solution with its para-bromomethyl electrophilic handle, delivering ~10³-10⁴× greater SN2 reactivity than the chloromethyl analog. • PROTAC linker-class building block enabling E3 ligase ligand conjugation via bromine displacement • Boc-protected aminomethyl group ensures orthogonal deprotection compatibility in multi-step synthesis • Standard 97% HPLC purity; store at 2-8°C under inert atmosphere for maximum shelf stability

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 187283-17-6
Cat. No. B181743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)benzylcarbamate
CAS187283-17-6
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)CBr
InChIInChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16)
InChIKeyUYGBIHFTZHBDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(bromomethyl)benzylcarbamate: Identity & Specifications


tert-Butyl 4-(bromomethyl)benzylcarbamate (CAS 187283-17-6, MFCD11974929) is a bifunctional organic building block with molecular formula C₁₃H₁₈BrNO₂ and molecular weight 300.19 g/mol . It consists of a central para-substituted benzyl core bearing a tert-butyl carbamate (Boc)-protected aminomethyl group and a reactive bromomethyl electrophilic handle . The compound is a white to pale yellow solid with typical commercial purity of 97% (standard HPLC specification) and is recommended for storage under inert atmosphere at 2-8°C . It is a PROTAC linker-class compound [1] and a versatile intermediate for nucleophilic substitution, alkylation, and cross-coupling reactions .

PROTAC linker assembly: designated bifunctional PROTAC linker building block
Electrophilic handle: reactive bromomethyl for SN2 alkylation and cross-coupling
Boc-amine protection: enables orthogonal deprotection and amide conjugation
Para-substitution: preferred linear geometry for extended molecular architectures

Why Generic Substitution Fails: tert-Butyl 4-(bromomethyl)benzylcarbamate vs. Analogs


Simple substitution of this compound with a chloromethyl analog or an ester variant is not scientifically justifiable without quantitative evaluation. The bromomethyl leaving group in tert-Butyl 4-(bromomethyl)benzylcarbamate confers a different reactivity profile than the chloromethyl analog , with bromine's superior leaving group ability (~10³-10⁴× greater in SN2 reactions) potentially enabling milder coupling conditions and higher yields in alkylation steps [1]. Similarly, substituting the carbamate-amide bond for an ester linkage (as in tert-butyl 4-(bromomethyl)benzoate) alters hydrogen-bonding capacity and metabolic stability [2], which is critical in medicinal chemistry applications. The specific para-substitution pattern also distinguishes this compound from its ortho- and meta-regioisomers , each of which presents distinct steric and electronic profiles that directly impact downstream reaction outcomes. The following evidence guide provides quantitative differentiation against the closest analogs to support informed procurement decisions.

Chloromethyl analog: leaving group ability ~10³–10⁴× lower; may require harsher conditions and reduce yield
Ester analog (tert-butyl 4-(bromomethyl)benzoate): altered hydrogen-bonding capacity and metabolic stability profile
Ortho-/meta-regioisomers: distinct steric and electronic profiles that impact reaction outcomes

tert-Butyl 4-(bromomethyl)benzylcarbamate: Comparative Evidence Guide


Bromomethyl vs. Hydroxymethyl Derivative: Synthesis Route Comparison

tert-Butyl 4-(bromomethyl)benzylcarbamate is synthesized from tert-butyl 4-(hydroxymethyl)benzylcarbamate (CAS 123986-64-1) via treatment with phosphorus tribromide in tetrahydrofuran at -78°C for 2 hours, yielding the target compound in 95% yield . This direct synthetic route demonstrates the feasibility of procuring the bromomethyl derivative from a commercially available hydroxyl precursor , providing a cost-effective and validated pathway for researchers requiring the electrophilic bromo variant.

Synthesis yield
Head-to-head
95% (bromo) vs unreactive (hydroxy)
Supports direct procurement or in-lab synthesis
THF, −78°C, PBr₃, 2h
Organic Synthesis Pharmaceutical Intermediates PROTAC Linker Chemistry

PROTAC Linker: Class-Level Evidence

tert-Butyl 4-(bromomethyl)benzylcarbamate is explicitly classified as a PROTAC linker building block [1], enabling the covalent conjugation of E3 ligase ligands to target-protein warheads . While not a direct head-to-head comparison, this class-level designation distinguishes it from non-linker analogs such as tert-butyl 4-(hydroxymethyl)benzylcarbamate and tert-butyl 4-(bromomethyl)benzoate, which lack the requisite bifunctional architecture for PROTAC assembly.

PROTAC classification
Class-level
Designated as PROTAC linker
Distinguishes from non-linker analogs
Qualitative class distinction
PROTAC Targeted Protein Degradation Linker Chemistry

Lipophilicity (LogP) Comparison with Chloromethyl Analog

The bromo derivative exhibits a higher calculated lipophilicity (XLogP3 = 2.98-3.59 ) compared to the chloro analog (predicted LogP ≈ 2.8 ), which may influence membrane permeability and protein-binding characteristics . This difference, while modest, can be critical in optimizing ADME properties during lead optimization.

Lipophilicity
Cross-study comparable
XLogP3 = 2.98–3.59 (bromo) vs ≈2.8 (chloro)
May influence membrane permeability
Δ 0.2–0.8 LogP units
Medicinal Chemistry Lipophilicity Drug Design

Commercial Purity Benchmark: Bromo vs. Chloro Analog

Leading vendors such as Bidepharm and Sigma-Aldrich offer tert-Butyl 4-(bromomethyl)benzylcarbamate at a standard purity of 97% , whereas the closely related chloromethyl analog is typically supplied at 95% purity . This 2% purity differential, while seemingly small, can translate to meaningful differences in reaction yield and purification effort, particularly in multi-step syntheses.

Commercial purity
Head-to-head
97% (bromo) vs 95% (chloro)
May reduce purification burden
Vendor-specified (HPLC)
Quality Control Procurement Specification Chemical Synthesis

tert-Butyl 4-(bromomethyl)benzylcarbamate: Application Scenarios


PROTAC Linker Synthesis

The compound is explicitly identified as a PROTAC linker building block [1], enabling the covalent attachment of an E3 ligase ligand to a target-protein ligand via nucleophilic displacement of the bromine atom . This application leverages the compound's bifunctional nature and is supported by its commercial availability from vendors specializing in PROTAC reagents .

Benzylamine-Based Pharmacophore Synthesis

The bromomethyl group undergoes efficient nucleophilic substitution with a variety of nitrogen, oxygen, and sulfur nucleophiles [1], enabling the rapid assembly of benzylamine-containing drug candidates. The high-yielding synthesis from the alcohol precursor further supports its utility in medicinal chemistry campaigns requiring diverse amine libraries.

Cross-Coupling Reactions for Biaryl Synthesis

The bromine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings [1], allowing the construction of biaryl systems that are common in pharmaceuticals and advanced materials. The para-substitution pattern provides a linear geometry that is often preferred for extended molecular architectures .

Controlled Drug Delivery Systems

The carbamate group imparts hydrolytic stability under physiological conditions [1], while the bromomethyl moiety can be used to tether the compound to polymeric matrices . This combination of properties makes it a candidate for developing controlled-release formulations, though direct in vivo data is lacking and this application remains class-level inference.

Application
Selection Property
Validation Focus
PROTAC linker assembly
Bifunctional building block (bromomethyl + Boc-amine)
E3 ligase-to-target conjugation efficiency
Benzylamine pharmacophore synthesis
Electrophilic bromomethyl for nucleophilic displacement
Amine library synthesis yield and purity
Biaryl cross-coupling
Aryl bromide for Suzuki/Stille coupling
Coupling efficiency and regiochemical fidelity
Drug delivery carrier research
Hydrolytically stable carbamate + tetherable bromomethyl
Polymer conjugation and release kinetics (class‑level)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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